molecular formula C4H10ClNO2S B1312604 Diethylsulfamoyl chloride CAS No. 20588-68-5

Diethylsulfamoyl chloride

Cat. No. B1312604
CAS RN: 20588-68-5
M. Wt: 171.65 g/mol
InChI Key: NDYAAZRKZRTLQC-UHFFFAOYSA-N
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Description

Diethylsulfamoyl chloride is a chemical compound with the molecular formula C4H10ClNO2S and a molecular weight of 171.65 . It is typically used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Diethylsulfamoyl chloride consists of a total of 18 bonds. There are 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, and 2 double bonds .


Physical And Chemical Properties Analysis

Diethylsulfamoyl chloride is a liquid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 223.6±9.0 °C at 760 mmHg, and a flash point of 89.1±18.7 °C .

Scientific Research Applications

  • Hydrolysis and Kinetic Studies : Ko and Robertson (1972) explored the hydrolysis of diethylsulfamoyl chloride, noting its faster hydrolysis compared to dimethylsulfamoyl chloride. They observed significant hydrogen participation and an unusual temperature coefficient for an SN1 mechanism reaction, indicating unique kinetic properties (Ko & Robertson, 1972).

  • Chemical Activation for Medicinal Chemistry : Hell et al. (2019) demonstrated that diethylsulfamoyl chloride, among other sulfamoyl chlorides, could be activated by a silyl radical. This activation method was applied to access aliphatic sulfonamides, which are crucial in medicinal chemistry (Hell et al., 2019).

  • Nanocapsule Development : Bouchemal et al. (2006) discussed the use of diethylsulfamoyl chloride in the development of polyamides-based nanocapsules through interfacial polymerization. This study provides insights into controlling the capsule wall structure and release performance (Bouchemal et al., 2006).

  • Microcapsule Formation : Soto-Portas et al. (2003) explored the preparation of oily core polyamide microcapsules using diethylsulfamoyl chloride. This research is significant for environmental protection as it involves encapsulation without an organic solvent (Soto-Portas et al., 2003).

  • Bioremediation Studies : Di Gennaro et al. (2005) conducted a feasibility study on the bioremediation of soil contaminated with diethylhexyl phthalate, an important area related to environmental science and soil contamination (Di Gennaro et al., 2005).

  • , including treatment of industrial wastewater from polyvinyl chloride (PVC) manufacturing sites. This application is significant for environmental cleanup and water treatment (Ai et al., 2016).
  • Tissue Engineering Applications : Davis, Burdick, and Anseth (2003) discussed the use of diethylsulfamoyl chloride in the creation of crosslinked degradable copolymer networks for tissue engineering. This research highlights the potential biomedical applications of this compound (Davis, Burdick, & Anseth, 2003).

  • Inhibition of Carcinogenic Effects : Pamukcu, Yalciner, and Bryan (1977) studied the inhibitory effect of various chemicals, including diethylsulfamoyl chloride, on the carcinogenicity of bracken fern in rats. This research provides insights into the potential health applications of diethylsulfamoyl chloride (Pamukcu, Yalciner, & Bryan, 1977).

  • Chemical Sensing and Detection : Zhang et al. (2017) reported the development of a benzothiadiazole-based fluorescent sensor for detecting oxalyl chloride and phosgene, demonstrating the potential of diethylsulfamoyl chloride in chemical sensing applications (Zhang et al., 2017).

  • Oxidation Studies in Rats : Maw (1953) explored the oxidation of dimethylthetin and related compounds to sulphate in rats, providing valuable data on the metabolism and biological processing of compounds related to diethylsulfamoyl chloride (Maw, 1953).

Safety And Hazards

Diethylsulfamoyl chloride is considered hazardous. It may cause severe skin burns and eye damage, and may be harmful if swallowed or in contact with skin. It may also cause respiratory irritation .

properties

IUPAC Name

N,N-diethylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYAAZRKZRTLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460102
Record name diethylsulfamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylsulfamoyl chloride

CAS RN

20588-68-5
Record name diethylsulfamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylsulfamoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N,N-Disubstituted sulfamoyl chlorides were prepared as described by Binkley and Degering [J. Am. Chem. Soc., 61, 3250-3251 (1939)], herein incorporated by reference. For example, diethylamine (0.33 mole) was added very slowly to sulfuryl chloride (0.33 mole) with vigorous stirring and ice water chilling. The mixture was warmed and heated under reflux for 24 hours. The cooled mixture was extracted with anhydrous ethyl ether, and the extract was concentrated and the residue distilled under reduced pressure to afford N,N-diethyl sulfamoyl chloride, b.p. 69° (10 mmHg). N,N-Dimethyl-sulfamoyl chloride was purchased commercially.
Quantity
0.33 mol
Type
reactant
Reaction Step One
Quantity
0.33 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of diethylamine hydrochloride (1 g) in sulfuryl chloride (10 ml) was heated at 50° C. for 4 hours. The solution was allowed to cool to ambient temperature and sulfuryl cloride was evaporated in vacuo. To the residue were added ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to give diethylsulfamoyl chloride (720 mg) as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
E Cohen, B Klarberg - Journal of the American Chemical Society, 1962 - ACS Publications
The use of sulfamoyl chloride to prepare a new heterocyclic ring system, lH-2, l, 3-benzothiadiazin-4 (3H)-one 2, 2-dioxide, has been illustrated with various anthranilic acid derivatives. …
Number of citations: 53 pubs.acs.org
NV Zyk, AY Gavrilova, MA Nechaev… - Russian Journal of …, 2013 - Springer
… However, we found that N,N-diethylsulfamoyl chloride (ClSO2NEt2) failed to react with norbornene in the presence of Lewis acids (AlCl3, ZnCl2, SnCl4, TiCl4). Therefore, we used …
Number of citations: 1 link.springer.com
A Vandi, T Moeller, E Schlemper, H Grote… - Inorganic …, 1966 - Wiley Online Library
… Dimethylsulfamoyl chloride Diethylsulfamoyl chloride Di-n-propylsulfamoyl chloride Di-n-butylsulfamoyl chloride Pentamethylenesulfamoyl chloride 4-Morpholinesulfonyl chloride …
Number of citations: 2 onlinelibrary.wiley.com
GA Olah, S Kobayashi, J Nishimura - Journal of the American …, 1973 - ACS Publications
… fV,Af-Diethylsulfamoyl chloride in SbF5-S02at —60 showed deshielded ethyl groups whose methylene and methyl protons appeared as a quartet at … N,NDiethylsulfamoyl chloride was …
Number of citations: 103 pubs.acs.org
PU Naik, JR Harjani, SJ Nara, MM Salunkhe - Tetrahedron letters, 2004 - Elsevier
… Similarly, the reaction of naphthalene with diethylsulfamoyl chloride gave the corresponding sulfonamide in 87% yield (with α:β=82:18 21 ). It is noteworthy that, in terms of the isomer …
Number of citations: 22 www.sciencedirect.com
DR Bazanov, NV Pervushin, EV Savin… - Medicinal Chemistry …, 2021 - Springer
p53-MDM2/MDMX interaction inhibitors represent the prospective agents for targeted anticancer therapy in tumors expressing wild-type p53 protein. Imidazoline-based MDM2-targeted …
Number of citations: 7 link.springer.com
SP Chavan, AL Kadam, PB Lasonkar… - Organic letters, 2018 - ACS Publications
… Amine 19 was sulfonated using diethylsulfamoyl chloride and Et 3 N in CHCl 3 afforded compound 20 in 71% yield. To complete the total synthesis, the last step was demethylation of 20…
Number of citations: 15 pubs.acs.org
ES Sherman, SR Chemler - thieme-connect.com
N-Alkylsulfamoyl halides, N-alkylsulfamic acid salts, and N-alkylsulfamides are compounds of growing importance in organic synthesis and medicinal chemistry. For example, certain N-…
Number of citations: 0 www.thieme-connect.com
P Maughan - 2005 - research.thea.ie
A study has been undertaken of the published literature on the Fries rearrangement, thermal, photo and microwave, since its discovery in 1908. A resume of these publications and …
Number of citations: 2 research.thea.ie
TK Macklin - 2007 - collectionscanada.gc.ca
… N-N’,N’-triethylphenyl N-sulfamide 2.12 according to literature procedures using commercial N,N-dimethylsulfamoyl chloride and readily prepared N,Ndiethylsulfamoyl chloride.…
Number of citations: 5 www.collectionscanada.gc.ca

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